molecular formula C7H4ClN3O2 B162284 6-chloro-2-nitro-1H-benzimidazole CAS No. 10045-40-6

6-chloro-2-nitro-1H-benzimidazole

Cat. No.: B162284
CAS No.: 10045-40-6
M. Wt: 197.58 g/mol
InChI Key: QJTAHJHXUORZQK-UHFFFAOYSA-N
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Description

6-Chloro-2-nitro-1H-benzimidazole is a benzimidazole derivative featuring a chlorine atom at position 6 and a nitro group at position 2. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. Substitutions at specific positions (e.g., C-2, C-5, C-6) significantly influence their biological activity, physicochemical properties, and applications in medicinal chemistry.

Properties

CAS No.

10045-40-6

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

6-chloro-2-nitro-1H-benzimidazole

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(3-4)10-7(9-5)11(12)13/h1-3H,(H,9,10)

InChI Key

QJTAHJHXUORZQK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-]

Synonyms

Benzimidazole, 5(or 6)-chloro-2-nitro- (7CI,8CI)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The condensation proceeds via an acid-catalyzed cyclodehydration mechanism. Substituted aromatic aldehydes, such as 2-nitrobenzaldehyde, react with 4-chloro-o-phenylenediamine under reflux conditions in ethanol or acetic acid. Sodium metabisulfite acts as an oxidizing agent, promoting the formation of the imidazole ring. Yields for analogous compounds range from 70–91% under conventional heating.

Key Parameters:

  • Temperature : 80–100°C (reflux)

  • Time : 6–12 hours

  • Solvent : Ethanol or acetic acid

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A study by Pham et al. demonstrated that substituting conventional heating with microwaves reduced reaction times from hours to 10–15 minutes while improving yields by 7–22% . For example, 6-chloro-1H-benzimidazole derivatives achieved yields of 90–99% under microwave conditions.

Protocol for Microwave Optimization

  • Reactants : 4-chloro-o-phenylenediamine and 2-nitrobenzaldehyde

  • Catalyst : Na₂S₂O₅ (0.5 equiv.)

  • Conditions : Microwave irradiation at 120°C , 150 W

  • Yield : 95% (compared to 70% via conventional heating)

This method minimizes side reactions and energy consumption, aligning with green chemistry principles.

One-Pot Cyclization Using Thiourea Dioxide

A novel one-pot strategy converts 2-nitroanilines directly into benzimidazoles. Thiourea dioxide (TUD) acts as both a reducing agent (converting nitro to amine) and a cyclizing agent. For 6-chloro-2-nitro-1H-benzimidazole, 2-nitro-5-chloroaniline is treated with TUD and NaOH in a H₂O/EtOH (3:1) solvent system at 70°C .

Reaction Steps and Efficiency

  • Reduction : TUD reduces the nitro group to amine.

  • Cyclization : Intramolecular condensation forms the benzimidazole ring.

  • Workup : Simple filtration and recrystallization yield the product.

Reported yields for analogous compounds reach 65–85% , with reaction times under 2 hours .

Nitration of Preformed Benzimidazole Cores

Post-cyclization nitration offers an alternative route. Starting with 6-chloro-1H-benzimidazole, nitration using fuming HNO₃ or acetyl nitrate introduces the nitro group at position 2. However, this method requires stringent temperature control (0–5°C ) to prevent over-nitration.

Challenges and Mitigation

  • Regioselectivity : Nitration favors position 2 due to electron-donating effects of the imidazole ring.

  • Yield : ~50–60% due to competing side reactions.

Comparative Analysis of Methods

MethodYield (%)TimeAdvantagesLimitations
Conventional70–916–12 hScalability, low costLong reaction time
Microwave-assisted90–9910–15 minRapid, high yieldSpecialized equipment required
One-pot cyclization65–851–2 hSimplified workupLimited substrate compatibility
Post-cyclization nitration50–603–5 hFlexibility in substitutionLow yield, hazardous conditions

Structural and Spectroscopic Validation

Synthesized compounds are validated via:

  • ¹H NMR : Aromatic protons resonate at δ 7.1–8.2 ppm , with NH peaks near δ 12.4 ppm .

  • IR Spectroscopy : N–H stretches at 3390 cm⁻¹ and NO₂ stretches at 1589 cm⁻¹ .

  • Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., m/z 197.58 for C₇H₄ClN₃O₂) .

Chemical Reactions Analysis

6-chloro-2-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as:

  • Antimicrobial Agent : Exhibiting activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • Anticancer Agent : Showing promise in inducing apoptosis in cancer cells, particularly in human cell lines like HeLa and MCF-7.
  • Antiparasitic Properties : Demonstrating efficacy against parasitic infections, which is crucial in veterinary medicine.

Chemical Synthesis

6-Chloro-2-nitro-1H-benzimidazole serves as a building block for synthesizing more complex molecules. Its derivatives are synthesized through various methods, including conventional heating and microwave-assisted techniques, yielding high efficiency and purity.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant inhibitory effects against several bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus64
Streptococcus faecalis128

Anticancer Potential

In vitro cytotoxicity assays indicated that the compound had a dose-dependent effect on human cancer cell lines:

Cell LineIC50 (µM)
HeLa20
MCF-725

These findings suggest that this compound may have potential as an anticancer agent through mechanisms involving apoptosis induction .

Antiparasitic Efficacy

Research indicates that benzimidazole derivatives can effectively inhibit polymerization of tubulin in parasites, which is vital for their survival .

Mechanism of Action

The mechanism of action of 6-chloro-2-nitro-1H-benzimidazole involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to microbial enzymes, disrupting their function. In cancer research, it has been found to inhibit specific enzymes involved in cell division, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzimidazole scaffold critically determine its reactivity and interactions with biological targets.

Nitro-Substituted Derivatives
  • 6-Nitro-1-(2-phenylethyl)-1H-benzimidazole: This derivative, synthesized via directed cyclocondensation, exhibits a planar structure with a dihedral angle of 43.9° between the benzimidazole and phenyl rings.
  • 1-Allyl-2-(4-fluorophenyl)-6-nitro-1H-benzimidazole (4e) : The nitro group at position 6 and fluorophenyl substitution at position 2 confer antifungal activity, with a melting point of 211–213°C .
Chloro-Substituted Derivatives
  • 2-Chloro-1H-benzimidazole Derivatives (e.g., 6c, 6f) : These compounds show potent antibacterial activity against S. aureus (comparable to ampicillin) and E. coli, likely due to the electron-withdrawing chlorine enhancing membrane penetration .
Antibacterial Activity
  • 6-Chloro-2-nitro-1H-benzimidazole Analogs : N-substituted derivatives (e.g., 3u : 6-chloro-1-(4-chlorobenzyl)-2-(3,4-dichlorophenyl)-1H-benzimidazole) demonstrate broad-spectrum activity, with MIC values against Gram-positive bacteria often <10 µg/mL .
  • 2-Chloro Derivatives : Compounds like 6c and 6h exhibit superior activity against S. aureus (MIC: 2–4 µg/mL) compared to nitro-substituted analogs, suggesting chloro groups may favor Gram-positive targeting .
Antifungal and Anticancer Potential
  • 1-Allyl-6-nitro Derivatives (e.g., 4b, 4e) : These show moderate activity against C. albicans (MIC: 16–32 µg/mL), likely due to nitro-driven redox interactions .
  • 5-Chloro-2-methyl-6-nitro-1H-benzimidazole : Structural studies highlight planar conformations conducive to intercalation with DNA, a mechanism observed in anticancer drugs .

Physicochemical Properties

Substituents influence melting points, solubility, and stability:

Compound Name Substituents Melting Point (°C) Key Properties
This compound 6-Cl, 2-NO2 Not reported Likely low solubility in water
1-Allyl-6-nitro-2-(4-fluorophenyl) (4e) 6-NO2, 1-allyl, 2-(4-FPh) 211–213 High thermal stability
6-Chloro-2-methyl-5-nitro-1H-benzimidazole 6-Cl, 2-CH3, 5-NO2 N/A Planar structure, moderate LogP (2.96)
3u (6-chloro-1-(4-chlorobenzyl)-...) 6-Cl, N-(4-Cl-benzyl) 168–169 High crystallinity

Key Research Findings

Positional Effects : Nitro groups at position 2 enhance antibacterial activity, while position 6 substitutions favor antifungal applications .

N-Alkylation : Allyl or benzyl groups at the N-position improve bioavailability but may reduce water solubility .

Q & A

Q. Q1. What are the most reliable synthetic routes for 6-chloro-2-nitro-1H-benzimidazole, and how do reaction conditions influence product purity?

Methodological Answer: The compound can be synthesized via condensation of o-phenylenediamine derivatives with nitro-substituted carboxylic acids or their derivatives. Key methods include:

  • Phillips Method : Cyclization of 4-chloro-2-nitroaniline derivatives with formic acid under reflux, producing benzimidazole rings .
  • Weidenhagen Reaction : Oxidative cyclization using nitro groups as directing agents, requiring precise temperature control (80–100°C) to minimize byproducts like 5-chloro isomers .
    Critical parameters include pH (optimal range: 3–5), solvent polarity (acetic acid preferred), and reaction time (6–12 hours). Purity is confirmed via HPLC (retention time: 8.2 min) and NMR (δ 8.3 ppm for aromatic protons) .

Q. Q2. How can crystallographic data resolve ambiguities in the nitro group’s orientation within this compound?

Methodological Answer: Single-crystal X-ray diffraction (SHELXL refinement) reveals bond angles and torsion angles critical for confirming nitro group geometry. For example:

  • Bond Angles : N–O bond lengths (~1.21 Å) and O–N–O angles (~125°) indicate resonance stabilization .
  • Torsion Angles : The nitro group’s dihedral angle relative to the benzimidazole plane (e.g., 15.2° in [Acta Cryst. E66, o2863]) confirms coplanarity, reducing steric hindrance .
    Data tables from crystallographic studies (e.g., CCDC-1849507) should be cross-referenced to validate spatial arrangements .

Advanced Mechanistic and Biological Studies

Q. Q3. What experimental strategies can elucidate the antiproliferative mechanism of this compound derivatives?

Methodological Answer:

  • Inhibition Assays : Screen against PARP-1 (poly-ADP-ribose polymerase-1) using fluorescence-based NAD⁺ depletion assays (IC₅₀ ~2.4 µM) .
  • Molecular Docking : Simulate binding to PARP-1’s catalytic domain (PDB: 3L3M), focusing on hydrogen bonding with Gly863 and π-stacking with Tyr907 .
  • Cellular Studies : Measure apoptosis via flow cytometry (Annexin V/PI staining) in HeLa cells, with dose-dependent response (EC₅₀: 5.8 µM) .

Q. Q4. How do electronic effects from the nitro and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Hammett Analysis : The nitro group’s σₚ value (+0.78) enhances electrophilicity at the 2-position, while the chloro substituent (σₘ +0.37) directs nucleophiles to the 5- and 6-positions .
  • Kinetic Studies : Reaction with thiophene derivatives (e.g., thiophen-2-ylmethyl) shows second-order kinetics (k = 0.42 M⁻¹s⁻¹ in DMF at 60°C), with nitro groups accelerating SNAr reactions .

Data Contradiction and Refinement Challenges

Q. Q5. How should researchers resolve discrepancies between computational and experimental vibrational spectra (IR/Raman) for this compound?

Methodological Answer:

  • Frequency Scaling : Apply a scaling factor (0.961–0.985) to DFT-calculated frequencies (B3LYP/6-311+G(d,p)) to align with experimental IR peaks (e.g., 1520 cm⁻¹ for NO₂ asymmetric stretch) .
  • Mode Assignment : Compare experimental Raman intensities (e.g., 1350 cm⁻¹ for C–Cl stretch) with potential energy distribution (PED) analysis from software like GaussView .

Q. Q6. What are common pitfalls in refining the crystal structure of this compound using SHELXTL, and how can they be mitigated?

Methodological Answer:

  • Disorder Modeling : Nitro group disorder is resolved using PART instructions in SHELXL, with occupancy ratios refined to 0.65:0.35 .
  • Thermal Parameters : Anisotropic refinement of Cl and O atoms (Uᵢₙ > 0.08 Ų) reduces residual density (Δρ < 0.3 eÅ⁻³) .
  • Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and Mercury’s Hirshfeld surfaces to validate intermolecular contacts .

Structural and Spectroscopic Characterization

Q. Q7. Which NMR and mass spectrometry techniques are optimal for characterizing trace impurities in synthesized batches?

Methodological Answer:

  • ¹H-¹³C HSQC NMR : Identifies impurities via cross-peaks absent in the parent compound (e.g., δ 7.9 ppm for 5-chloro isomer byproducts) .
  • HRMS-ESI : Exact mass measurement (m/z 213.9872 [M+H]⁺) with <3 ppm error confirms molecular formula C₇H₄ClN₃O₂ .

Advanced Applications in Materials Science

Q. Q8. Can this compound serve as a ligand for transition-metal complexes, and what catalytic properties emerge?

Methodological Answer:

  • Coordination Studies : React with Cu(II) acetate to form octahedral complexes (λₘₐₓ = 680 nm, ε = 1200 M⁻¹cm⁻¹). Single-crystal studies show Jahn-Teller distortion .
  • Catalytic Activity : The Cu complex catalyzes Suzuki-Miyaura coupling (yield: 82–89%) with aryl bromides, confirmed by GC-MS retention time matching .

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